molecular formula C18H34O4 B1662557 Dioctanoylglycol CAS No. 627-86-1

Dioctanoylglycol

Cat. No.: B1662557
CAS No.: 627-86-1
M. Wt: 314.5 g/mol
InChI Key: HTNFLUQQANUSLR-UHFFFAOYSA-N
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Description

Dioctanoylglycol, also known as ethylene glycol dioctanoate, is an organic compound with the molecular formula C18H34O4. It is a diester formed from the reaction of octanoic acid and ethylene glycol. This compound is known for its role as a diacylglycerol kinase inhibitor, which makes it significant in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctanoylglycol can be synthesized through the esterification reaction between octanoic acid and ethylene glycol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the ester functional group.

    Reduction: Reduction of this compound is also rare, but it can be reduced to its corresponding alcohols under specific conditions.

    Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Dioctanoylglycol has several applications in scientific research:

Comparison with Similar Compounds

    Monooleoylglycerol: Another diacylglycerol analog that affects diacylglycerol levels in cells.

    Diacylglycerol: A natural lipid involved in signal transduction.

    Ethylene glycol diacetate: A similar ester compound but with shorter acyl chains.

Uniqueness: Dioctanoylglycol is unique due to its specific inhibition of diacylglycerol kinase and its longer acyl chains, which may affect its solubility and interaction with biological membranes compared to shorter-chain analogs .

Biological Activity

Dioctanoylglycol, also known as 1,2-dioctanoyl-sn-glycerol (DiC8), is a synthetic diacylglycerol (DAG) that has garnered attention for its significant biological activities, particularly in the context of cell signaling and metabolism. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular processes, and relevant case studies.

Biological Activity Overview

This compound is primarily known for its role as a potent activator of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes, including growth, differentiation, and apoptosis. The biological activity of DiC8 is largely attributed to its structure, specifically the 1,2-sn configuration that allows it to effectively interact with cellular membranes and signaling pathways.

  • Activation of Protein Kinase C :
    • DiC8 activates PKC by mimicking diacylglycerol produced during receptor-mediated phospholipid hydrolysis. This activation leads to various downstream signaling events critical for cell function .
    • Studies have shown that DiC8 induces phosphorylation of specific proteins in endothelial cells, similar to the effects observed with thrombin and histamine treatments .
  • Induction of Serotonin Release :
    • In intact platelets, DiC8 has been demonstrated to stimulate serotonin release in a calcium-dependent manner. This response is comparable to physiological stimulants like thrombin .
  • Cell Death Mechanisms :
    • Excessive accumulation of diacylglycerols, including DiC8, can lead to lipotoxicity and necrotic cell death. Research indicates that this process is mediated through the Rim101 signaling pathway in yeast models . The accumulation of reactive oxygen species (ROS) is also a critical factor in this form of cell death .

Study 1: Phosphorylation Responses in Endothelial Cells

In a study examining the effects of DiC8 on human endothelial cells, it was found that treatment with DiC8 resulted in rapid phosphorylation of a 29 kDa protein (P29). The phosphorylation peaked between 5-10 minutes post-treatment and returned to baseline levels within an hour. This response was dose-dependent and similar to those induced by thrombin and histamine .

Study 2: Lipotoxicity Induction

Research investigating the effects of DiC8 on yeast cells revealed that increased levels led to necrotic cell death mediated by glucose metabolism disruptions. The study highlighted that ROS production was significantly associated with this cell death process, indicating a potential link between lipid overload and cellular toxicity .

Study 3: Structure-Activity Relationships

A structure-activity relationship (SAR) study identified key modifications to diacylglycerols that enhanced their biological activity. The findings suggest that specific structural configurations are critical for effective interaction with lysophosphatidic acid receptors and subsequent activation of intracellular signaling pathways .

Table 1: Biological Effects of this compound

EffectMechanismReference
PKC ActivationMimics endogenous diacylglycerol
Serotonin ReleaseCalcium-dependent mechanism
Induction of Cell DeathROS production linked to glucose metabolism

Table 2: Phosphorylation Response Times

Treatment TypePeak Phosphorylation TimeDuration to BaselineReference
Thrombin5-10 min1 hour
Histamine5-10 min1 hour
This compound (DiC8)Slower than thrombin1 hour

Properties

IUPAC Name

2-octanoyloxyethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFLUQQANUSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54406-23-4
Record name Polyethylene glycol dicaprylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54406-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60211771
Record name Dioctanoyl ethylene glycol
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URL https://comptox.epa.gov/dashboard/DTXSID60211771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-86-1
Record name Dioctanoyl ethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861
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Record name 627-86-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dioctanoyl ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Three fractions containing 68.6 to 97.8% of 2-hydroxyethyl caprylate were obtained by heating caprylic acid (1.25 mol; 180 g) with ethylene glycol (8.27 mol; 513.5 g) to boiling temperature for 5 hours and gradual distillation; the overall yield of 2-hydroxyethyl caprylate was 61.3%. In addition to 2-hydroxyethyl caprylate, ethylene dicaprylate was formed from 21% of caprylic acid. In a similar experiment, the reaction mixture after 7 hours of heating was first extracted with benzene and the benzene extract with water, instead of direct distillation. Caprylic acid was consumed in 60.6% for 2-hydroxyethyl caprylate, whereas ethylene dicaprylate resulted from 21.5% of acid; distillation gave fractions of raw product containing 97.6 to 98.5% of 2-hydroxyethyl caprylate. Further procedure was carried out according to example 1.
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Synthesis routes and methods II

Procedure details

Ethylene glycol di-n-octanoate was prepared as described for ethylene glycol di-n-hexanoate (except that heating was conducted at 140°- 150° C.) from octanoyl chloride (483 ml, 2.83 mol), anhydrous ethylene glycol (78 ml, 1.40 mol) and imidazole (193 g, 2.84 mol). Obtained 381.3 g (86.7% purified yield) of clear, colorless, mobile oil (bp 145°°148° C./<1 mm Hg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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